

Tranlycypromine Crystal Structure: A Technical Elucidation

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Compound of Interest

Compound Name: *Tranlycypromine hemisulfate*

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Introduction

Tranlycypromine, a potent monoamine oxidase (MAO) inhibitor, has been a cornerstone in the treatment of major depressive disorder for decades. Its unique cyclopropylamine structure, a derivative of amphetamine, is crucial to its pharmacological activity. Understanding the three-dimensional arrangement of atoms in its crystalline form is paramount for elucidating its structure-activity relationship, optimizing drug formulation, and exploring potential new therapeutic applications. This technical guide provides a comprehensive analysis of the available crystallographic data for tranlycypromine and its salts, offering insights into its solid-state properties.

While a complete single-crystal X-ray diffraction study for the free base of tranlycypromine is not publicly available, this document summarizes the key findings from related structures, including its sulfate salt and co-crystals with its biological targets.

Physicochemical Properties of Tranlycypromine and its Salts

A summary of the fundamental physicochemical properties of tranlycypromine and its common salt forms is presented below. These properties are critical for understanding the behavior of the drug in various experimental and physiological conditions.

Property	Tranlylcypromine (Free Base)	Tranlylcypromine Hydrochloride	Tranlylcypromine Sulfate
Molecular Formula	C ₉ H ₁₁ N	C ₉ H ₁₁ N·HCl	(C ₉ H ₁₁ N) ₂ ·H ₂ SO ₄
Molecular Weight	133.19 g/mol	169.65 g/mol	364.46 g/mol
Appearance	Liquid	Crystalline solid	Crystalline solid
Melting Point	Not applicable (liquid at room temperature)	164-166 °C[1]	Data not available
Solubility	Data not available	Soluble in water	Soluble in water

Crystal Structure Analysis of Tranlylcypromine Sulfate

Although a complete single-crystal structure of tranlylcypromine sulfate is not readily found in open-access databases, powder X-ray diffraction (PXRD) data has been reported. This data provides valuable information about the crystal lattice and the overall packing of the molecules in the solid state.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

A typical experimental setup for obtaining PXRD data for a crystalline powder like tranlylcypromine sulfate would involve the following steps:

- **Sample Preparation:** A finely ground powder of tranlylcypromine sulfate is carefully packed into a sample holder, ensuring a flat and uniform surface.
- **Instrumentation:** A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α radiation) is used.
- **Data Collection:** The sample is irradiated with the X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is measured by a detector. The instrument scans through a predefined range of 2θ angles.

- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed to determine the positions and intensities of the diffraction peaks. These peaks correspond to the crystallographic planes in the crystal lattice, as described by Bragg's Law ($n\lambda = 2d \sin\theta$). The d-spacings (interplanar distances) are calculated from the peak positions.

Structural Insights from Co-crystal Structures

Valuable information regarding the preferred conformation of the tranylcypromine molecule can be gleaned from co-crystal structures of its derivatives with their biological targets, such as Lysine-Specific Demethylase 1 (LSD1). In these structures, the tranylcypromine moiety is typically observed in a specific orientation within the enzyme's active site.

The phenyl ring and the cyclopropyl group adopt a trans configuration, which is known to be the pharmacologically active isomer. The amine group is protonated and forms key interactions with amino acid residues in the active site. This conformation provides a basis for understanding how tranylcypromine binds to its targets and exerts its inhibitory effects.

Molecular Interactions and Signaling Pathway

Tranylcypromine's primary mechanism of action is the irreversible inhibition of monoamine oxidases A and B (MAO-A and MAO-B). This inhibition leads to an increase in the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine.

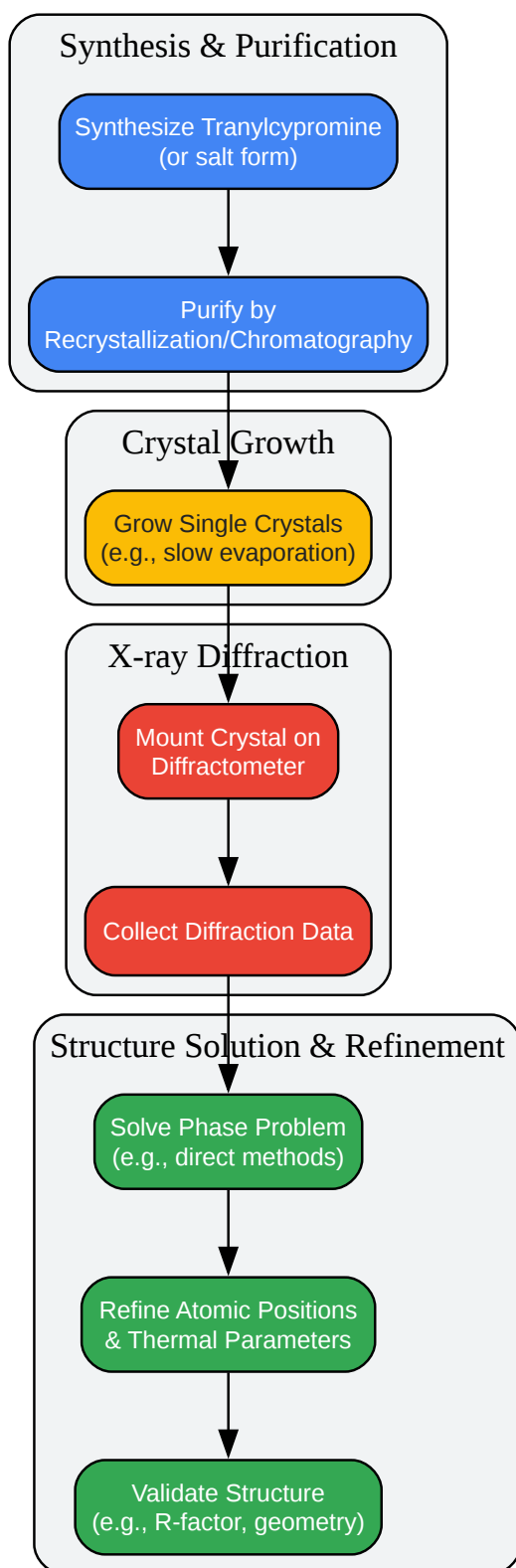


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Caption: Mechanism of action of Tranylcypromine.

Experimental Workflow for Structure Elucidation

The general workflow for determining the crystal structure of a small molecule like tranylcypromine involves several key stages, from material synthesis to final structure validation.



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Caption: General workflow for small molecule crystal structure elucidation.

Conclusion

While the complete single-crystal X-ray structure of tranylcypromine free base remains to be publicly detailed, analysis of its sulfate salt via powder diffraction and the study of its conformation in co-crystals provide significant insights into its solid-state characteristics. The trans configuration of the phenyl and amino groups on the cyclopropane ring is a consistent feature, crucial for its biological activity. Further research to obtain a high-resolution single-crystal structure of the free base and its hydrochloride salt would be invaluable for a more complete understanding of this important therapeutic agent and for the rational design of new derivatives with improved pharmacological profiles.

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References

- 1. Tranylcypromine Sulfate | C₁₈H₂₄N₂O₄S | CID 11473982 - PubChem [pubchem.ncbi.nlm.nih.gov]
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